3-Amino-6-iodo-2-methylquinazolin-4(3H)-one
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Description
3-Amino-6-iodo-2-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H8IN3O and its molecular weight is 301.08 g/mol. The purity is usually 95%.
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Biological Activity
3-Amino-6-iodo-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
This compound is a derivative of quinazolinone, a class of compounds known for their broad spectrum of biological activities. The compound can be synthesized through various methods, including microwave-assisted synthesis, which has shown to enhance yields and reduce reaction times .
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antibacterial Activity
Studies have demonstrated that 3-aminoquinazolinones exhibit substantial antibacterial properties. For instance, this compound was tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity. Research indicates that it inhibits the growth of several fungal species, making it a potential candidate for antifungal drug development .
Anticancer Activity
The anticancer properties of this compound have been particularly noteworthy. In vitro studies revealed that the compound exhibits cytotoxicity against various cancer cell lines, including:
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Cancer Cell Line | IC50 (µM) |
---|---|
HL60 (promyelocytic leukemia) | 21 |
U937 (non-Hodgkin lymphoma) | 30 |
HeLa (cervical cancer) | 10 |
T98G (glioblastoma multiforme) | 12 |
These results suggest that the compound may act as a potent inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and cellular pathways. Molecular docking studies have indicated strong binding affinity to targets such as DHFR, supporting its role in anticancer activity .
Case Studies
In a notable case study involving the synthesis and evaluation of various quinazolinone derivatives, researchers found that modifications at the halogen position significantly influenced biological activity. The introduction of iodine at the sixth position was found to enhance both antibacterial and anticancer activities compared to other halogens .
Properties
CAS No. |
114496-32-1 |
---|---|
Molecular Formula |
C9H8IN3O |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
3-amino-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C9H8IN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3 |
InChI Key |
GDGMKQCPQCJJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.